molecular formula C11H14N2O3 B2421155 Methyl 2-[2-(4-aminophenyl)acetamido]acetate CAS No. 926272-19-7

Methyl 2-[2-(4-aminophenyl)acetamido]acetate

Cat. No.: B2421155
CAS No.: 926272-19-7
M. Wt: 222.244
InChI Key: JPXDRYXLDMJEPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[2-(4-aminophenyl)acetamido]acetate is a chemical compound with the CAS Registry Number 926272-19-7 and a molecular formula of C11H14N2O3 . It features a molecular weight of 222.24 g/mol and is characterized by a structure that includes both an aromatic amine and an acetamide ester functional group . As an acetamide derivative, this compound belongs to a class of molecules that are of significant interest in modern medicinal chemistry and drug discovery . Researchers investigate such compounds for their potential as biologically active substances. The field of drug design involves studying synthetic compounds like phenoxy acetamides and related structures to understand their molecular interactions and unique physicochemical properties, which can lead to the development of novel therapeutic agents . The structural features of this compound make it a potential intermediate or building block in the synthesis of more complex molecules for pharmacological screening. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

methyl 2-[[2-(4-aminophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-11(15)7-13-10(14)6-8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXDRYXLDMJEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926272-19-7
Record name methyl 2-[2-(4-aminophenyl)acetamido]acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-[2-(4-aminophenyl)acetamido]acetate has been investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial and antifungal properties. It has shown efficacy against several Gram-positive bacteria and common fungal pathogens, suggesting its potential as an antimicrobial agent.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial activity of this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antifungal Properties

In another investigation, the antifungal properties were assessed against Candida albicans. The results indicated that the compound effectively inhibited fungal growth by interfering with the ergosterol biosynthesis pathway.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions.

  • Reactions : this compound can undergo nucleophilic substitution and acylation reactions, making it valuable in synthesizing derivatives with enhanced biological activity.
Compound NameActivity TypeEfficacy LevelReference
This compoundAntibacterialModerate
This compoundAntifungalHigh
Similar Compound AAntibacterialLow
Similar Compound BAntifungalModerate

Biological Mechanisms

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may inhibit key enzymes involved in bacterial metabolism and interfere with fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(4-aminophenyl)acetamido]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

Methyl 2-[2-(4-aminophenyl)acetamido]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 926272-19-7
  • Molecular Formula : C11H14N2O3
  • Molecular Weight : 222.24 g/mol

The compound features an acetamido group attached to a phenyl ring, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)18.36
HCT-15 (Colon Cancer)16.50
UO-31 (Renal Cancer)10.32

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth, such as the vascular endothelial growth factor receptor (VEGFR) pathway. Docking studies suggest strong binding affinity to VEGFR-2, which is critical in tumor angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus44 nM
Escherichia coli1 mM (active)
Proteus mirabilisActive at 1 mM

These findings indicate that this compound could be a candidate for further development as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy in Animal Models :
    A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a decrease in cell proliferation markers and an increase in apoptosis indicators within the tumor tissues.
  • Synergistic Effects with Other Anticancer Agents :
    Research has explored the combination of this compound with established chemotherapeutic agents like doxorubicin. Results showed enhanced cytotoxicity against cancer cells, suggesting potential for combination therapy approaches.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • VEGFR Inhibition : The compound inhibits VEGFR signaling, crucial for tumor angiogenesis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of apoptotic pathways.

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